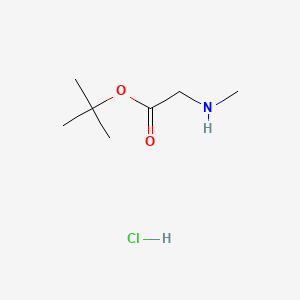

H-Sar-OtBu.HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-(methylamino)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(2,3)10-6(9)5-8-4;/h8H,5H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLQHMIDSCYLAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136088-69-2 | |

| Record name | Sarcosine t-butyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

H-Sar-OtBu.HCl: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of H-Sar-OtBu.HCl (Sarcosine tert-butyl ester hydrochloride). The information is curated for professionals in the fields of chemical research, pharmacology, and drug development, with a focus on providing practical experimental details and contextual understanding of its utility, particularly in the realm of peptide synthesis.

Core Chemical Properties

This compound is a derivative of sarcosine (B1681465), an N-methylated amino acid. The tert-butyl ester protection of the carboxylic acid group and its hydrochloride salt form make it a versatile building block in organic synthesis.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆ClNO₂ | [2][3][4][5] |

| Molecular Weight | 181.66 g/mol | [2][4][6][7] |

| Appearance | White to off-white solid/powder | [3][6] |

| Melting Point | >120 °C (sublimation)[3], 137-141 °C (decomposition)[4][6] | [3][4][6] |

| Solubility | Chloroform (Sparingly), Methanol (Slightly)[3], Soluble in water[3] | [3] |

| Purity | Typically >97% or >98% (by HPLC) | [4][6] |

| Storage Conditions | 2-8°C, inert atmosphere, sealed storage away from moisture | [3][5][8] |

Experimental Protocols

Detailed methodologies for the determination of key chemical properties are outlined below. These represent standard laboratory procedures applicable to compounds such as this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound is determined using the capillary method, a standard pharmacopeial procedure.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate. For a preliminary, approximate melting point, a faster heating rate can be used. For an accurate determination, the heating rate should be slow, around 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are recorded. This range represents the melting point. For substances that decompose, the temperature at which decomposition is observed is noted.

Solubility Assessment (Gravimetric Method)

This method provides a quantitative measure of the solubility of this compound in a given solvent at a specific temperature.

Apparatus:

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with sealed caps

-

Syringe filters (chemically compatible with the solvent)

-

Evaporation dish

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vial is placed in a thermostatic shaker or water bath set to the desired temperature and agitated for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid confirms saturation.

-

Sample Withdrawal and Filtration: After equilibration, the mixture is allowed to settle. A known volume of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter into a pre-weighed evaporation dish. This step should be performed quickly to avoid temperature changes that could affect solubility.

-

Solvent Evaporation and Weighing: The solvent in the evaporation dish is evaporated, typically in a fume hood or under reduced pressure. The dish containing the solid residue is then dried to a constant weight in an oven at a suitable temperature.

-

Calculation: The mass of the dissolved solid is determined by subtracting the initial weight of the empty dish from the final weight. The solubility can then be expressed in units such as grams per 100 mL of solvent.

Synthesis of this compound

The synthesis of sarcosine tert-butyl ester hydrochloride typically involves the esterification of sarcosine with a tert-butyl source in the presence of an acid. A general procedure is as follows:

Materials:

-

Sarcosine

-

Hydrochloric acid (or another suitable acid catalyst)

-

Appropriate organic solvent (e.g., dichloromethane)

Procedure:

-

Sarcosine is suspended in a suitable organic solvent.

-

An excess of tert-butanol and a strong acid catalyst, such as hydrochloric acid or a sulfonic acid, are added. Alternatively, isobutylene can be bubbled through the reaction mixture in the presence of an acid catalyst.

-

The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the product is isolated. This may involve washing the reaction mixture to remove excess acid and unreacted starting materials, followed by evaporation of the solvent.

-

The resulting sarcosine tert-butyl ester is then treated with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or dioxane) to precipitate the hydrochloride salt.

-

The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Applications in Peptide Synthesis

This compound is a crucial building block in Solid-Phase Peptide Synthesis (SPPS). The tert-butyl ester serves as a protecting group for the carboxylic acid functionality, preventing it from participating in unwanted side reactions during peptide bond formation.

Logical Workflow of Protecting Groups in SPPS

The use of orthogonal protecting groups is a cornerstone of SPPS. The following diagram illustrates the logic of using an acid-labile side-chain protecting group (like OtBu) in conjunction with a base-labile N-terminal protecting group (like Fmoc).

Caption: Logic of orthogonal protecting groups in peptide synthesis.

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram outlines the general workflow of incorporating an amino acid like sarcosine, protected as this compound (after N-terminal protection, e.g., with Fmoc), into a growing peptide chain on a solid support.

Caption: General experimental workflow for Solid-Phase Peptide Synthesis.

Conclusion

This compound is a fundamental reagent for chemists and pharmaceutical scientists involved in peptide synthesis and the development of peptidomimetics. Its chemical properties, particularly the acid-labile tert-butyl ester protecting group, are well-suited for standard SPPS protocols. A thorough understanding of its characteristics and the experimental methodologies for its use and analysis is essential for the successful synthesis of target peptide sequences.

References

An In-depth Technical Guide to H-Sar-OtBu.HCl: A Versatile Building Block in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Sar-OtBu.HCl, chemically known as Sarcosine (B1681465) tert-butyl ester hydrochloride, is a protected amino acid derivative of significant interest in the fields of pharmaceutical development, biochemical research, and synthetic chemistry. As a derivative of sarcosine (N-methylglycine), it serves as a crucial building block, particularly in solid-phase peptide synthesis (SPPS) and as an intermediate in the creation of complex organic molecules, including therapeutic agents.[1][2] Its tert-butyl ester protection of the carboxylic acid group and the hydrochloride salt form of the secondary amine offer a unique combination of stability and reactivity, making it a versatile tool for organic chemists. The tert-butyl ester group can be readily removed under acidic conditions, a feature highly compatible with many synthetic workflows, particularly in peptide synthesis.[3] This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on detailed experimental protocols for its use.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and use in quantitative synthetic work.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₇H₁₆ClNO₂ | [4] |

| Molecular Weight | 181.66 g/mol | [4][5] |

| Appearance | White to off-white solid/crystalline powder | [6] |

| Melting Point | 137-141 °C (decomposes) | [5][6] |

| Solubility | Soluble in methanol | |

| Storage Conditions | 2-8°C, sealed storage, away from moisture | [7] |

Table 2: Structural and Identification Data

| Identifier | Value | References |

| IUPAC Name | tert-butyl 2-(methylamino)acetate;hydrochloride | |

| Synonyms | Sarcosine t-butyl ester HCl, tert-Butyl sarcosinate HCl | [5][6][8] |

| CAS Number | 5616-81-9, 136088-69-2 | [4][5][8] |

| SMILES | CC(C)(C)OC(=O)CNC.Cl | [5] |

| ¹H NMR Spectrum | Consistent with structure | [4][6] |

| Infrared Spectrum | Conforms to structure | [6] |

Core Applications

This compound is primarily valued as a synthetic intermediate. Its structure is not associated with direct modulation of signaling pathways but is integral to the synthesis of molecules that do.

-

Peptide Synthesis : The compound is a key reagent in peptide synthesis. The Fmoc/tBu strategy in SPPS relies on the acid-labile tert-butyl (tBu) group for side-chain protection, which is compatible with the chemistry of this compound.[9] It allows for the incorporation of N-methylated glycine (B1666218) residues into peptide chains, which can improve pharmacokinetic properties such as metabolic stability and cell permeability.

-

Pharmaceutical Intermediates : It serves as a starting material in the synthesis of various pharmaceuticals. A notable example is its use in the development of Signal Transducer and Activator of Transcription 3 (STAT3) protein inhibitors, which are investigated for their potential in cancer therapy.[10] It is also utilized in creating agents for neurological disorders and in research related to amino acid metabolism.[1]

Experimental Protocols

Synthesis of a Substituted t-Butyl Sulphonamide Acetate (B1210297) (STAT3 Inhibitor Intermediate)

This protocol details the use of this compound as a precursor in the synthesis of a key intermediate for STAT3 inhibitors.[10]

Materials:

-

This compound (Sarcosine t-butyl ester hydrochloride)

-

Anhydrous Acetonitrile (CH₃CN)

-

N,N-Diisopropylethylamine (DIPEA)

-

Substituted benzenesulphonyl chloride

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Sodium Sulfate (Na₂SO₄)

-

Petroleum Ether (PE)

-

Ethyl Acetate (EA)

Procedure:

Step 1: Sulphonamide Formation

-

Dissolve this compound (1.00 mmol, 182 mg) in anhydrous CH₃CN (3.59 ml) under a nitrogen atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Add DIPEA (2.50 mmol, 0.44 ml) and stir the mixture at 0 °C for 10 minutes.

-

Add the desired substituted sulphonyl chloride (1.50 mmol) dropwise to the solution.

-

Stir the reaction mixture for 30 minutes at 0 °C, then allow it to warm to room temperature and continue stirring for another 30 minutes.

-

Purify the crude product by glass column chromatography on silica (B1680970) gel using a mobile phase of PE:EA (20:1) to yield the tert-butyl sulphonamide acetate intermediate.

Step 2: Deprotection to Carboxylic Acid

-

Dissolve the purified tert-butyl ester sulphonamide acetate from Step 1 (1 mmol) in CH₂Cl₂ (6.3 ml).

-

Add TFA (6.3 ml) to the solution.

-

Stir the mixture at room temperature for 3.5 hours.

-

Evaporate the solvent and excess TFA under reduced pressure to yield the pure substituted sulphonamide carboxylic acid, which is the final intermediate for coupling in the synthesis of the STAT3 inhibitor.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Sarcosine tert-butyl ester hydrochloride, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 肌氨酸叔丁酯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. ruifuchem.com [ruifuchem.com]

- 7. file.leyan.com [file.leyan.com]

- 8. scbt.com [scbt.com]

- 9. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 10. tandfonline.com [tandfonline.com]

Synthesis and Preparation of Sarcosine Tert-Butyl Ester Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcosine (B1681465) tert-butyl ester hydrochloride is a key building block in modern organic synthesis, particularly valued in the development of pharmaceuticals and agrochemicals. Its structure, combining a protected carboxylic acid and a secondary amine, makes it a versatile intermediate for creating complex molecular architectures, especially in peptide synthesis and the development of neuroprotective agents. This technical guide provides an in-depth overview of the primary synthetic routes for its preparation, detailed experimental protocols, and relevant chemical and physical data.

Introduction

Sarcosine (N-methylglycine) is a naturally occurring amino acid derivative. The protection of its carboxylic acid group as a tert-butyl ester enhances its utility in organic synthesis by preventing unwanted side reactions and allowing for selective deprotection under acidic conditions. The hydrochloride salt form improves the compound's stability and handling characteristics, making it a preferred reagent in many applications. This document outlines the prevalent methods for the synthesis of Sarcosine tert-butyl ester hydrochloride, offering detailed procedures for laboratory-scale preparation.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic data for Sarcosine tert-butyl ester hydrochloride is presented below for easy reference.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 5616-81-9 | [1] |

| Molecular Formula | C₇H₁₅NO₂·HCl | [1] |

| Molecular Weight | 181.66 g/mol | [1][2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 137-141 °C (decomposes) | [1] |

| Purity (Typical) | ≥97% (¹H NMR), ≥99.9% (HPLC) | [3][4][5] |

| Solubility | Soluble in methanol (B129727) and water. | [4][6] |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR | Spectrum conforms to the structure. | [5] |

| Infrared (IR) | Conforms to the structure. | [4] |

Synthetic Pathways

There are two primary and well-established routes for the synthesis of Sarcosine tert-butyl ester hydrochloride. The choice of method often depends on the availability of starting materials, scalability, and desired purity. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for Sarcosine tert-butyl ester hydrochloride.

Experimental Protocols

Detailed experimental procedures for the two primary synthetic routes are provided below.

Route 1: Esterification of Sarcosine with Isobutylene

This method involves the direct esterification of sarcosine using isobutylene under acidic conditions, followed by conversion to the hydrochloride salt. This approach is advantageous as it starts from the amino acid itself.

Experimental Protocol:

-

Reaction Setup: In a pressure vessel (autoclave), suspend sarcosine in a suitable solvent such as dichloromethane (B109758) or dioxane.

-

Addition of Catalyst and Reagent: Add an acid catalyst, such as p-toluenesulfonic acid (PTSA) or silica-impregnated sulfuric acid (2 equivalents).[7] Cool the mixture and add condensed isobutylene (e.g., 300ml for 100g of amino acid).[7]

-

Reaction: Seal the vessel and stir the mixture at room temperature for 4 to 5 days.[7] The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).

-

Work-up: After the reaction is complete, carefully vent the excess isobutylene. Wash the reaction mixture with a 10% sodium bicarbonate solution, followed by water and brine.[7]

-

Isolation of the Free Base: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Sarcosine tert-butyl ester as a free base.[7]

-

Formation of the Hydrochloride Salt: Dissolve the crude free base in approximately 10 volumes of anhydrous diethyl ether and cool the solution to -20°C.[7] Slowly add one equivalent of a 1N solution of HCl in dry ether.[7]

-

Final Product Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold anhydrous ether, and dry under vacuum to yield Sarcosine tert-butyl ester hydrochloride.

Route 2: Synthesis from tert-Butyl Bromoacetate and Methylamine

This one-step synthesis involves the N-alkylation of methylamine with tert-butyl bromoacetate. This method is often efficient and can produce high yields. The following protocol is adapted from a similar synthesis of tert-butyl glycinate.[8]

Experimental Protocol:

-

Reaction Setup: In a flask equipped for low-temperature reactions, condense methylamine and dilute it with an equal volume of anhydrous diethyl ether. Cool the solution to -40°C.

-

Addition of Reagent: Slowly add a solution of tert-butyl bromoacetate in anhydrous diethyl ether to the cooled methylamine solution. Maintain the temperature at -40°C for approximately 2 hours.[8] A large excess of methylamine is used to minimize over-alkylation.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.[8]

-

Work-up: The resulting methylammonium (B1206745) bromide precipitate is removed by filtration. The filtrate, containing the free base of Sarcosine tert-butyl ester, is concentrated under reduced pressure.[8]

-

Formation of the Hydrochloride Salt: For storage and improved handling, the crude free base can be converted to its hydrochloride salt. Dissolve the obtained oil in anhydrous diethyl ether and cool the solution. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether, until precipitation is complete.[8]

-

Final Product Isolation: Collect the precipitated white solid by filtration, wash with cold anhydrous ether, and dry under vacuum to afford Sarcosine tert-butyl ester hydrochloride.

Applications in Synthesis

Sarcosine tert-butyl ester hydrochloride is a valuable intermediate in various synthetic applications.

Caption: Key applications of Sarcosine tert-butyl ester hydrochloride.

Its primary applications include:

-

Peptide Synthesis: It serves as a building block for the incorporation of sarcosine residues into peptide chains. The tert-butyl ester provides a robust protecting group that can be selectively removed at the final stages of the synthesis.[]

-

Pharmaceutical Development: The compound is an intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[3] For instance, it has been used in the preparation of STAT3 inhibitors.[10]

-

Agrochemicals: It is also utilized in the development of new agrochemicals, such as plant growth regulators.[3]

Safety and Handling

Sarcosine tert-butyl ester hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is stable under recommended storage conditions, which are typically in a tightly sealed container in a dry and well-ventilated place.[6]

Conclusion

The synthesis of Sarcosine tert-butyl ester hydrochloride can be achieved through multiple effective routes, with the choice of method depending on specific laboratory or industrial requirements. The detailed protocols and compiled data in this guide are intended to support researchers and drug development professionals in the efficient preparation and application of this versatile synthetic intermediate. The continued importance of this compound in pharmaceutical and chemical research underscores the need for robust and well-documented synthetic procedures.

References

- 1. Sarcosine tert-butyl ester 97 5616-81-9 [sigmaaldrich.com]

- 2. Sarcosine t-butyl ester hydrochloride | C7H16ClNO2 | CID 11252350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 5. thermofisher.com [thermofisher.com]

- 6. Sarcosine tert-butyl ester hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 7. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Role of Protected Aspartic Acid and Sarcosine Derivatives in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the user's query regarding "H-Sar-OtBu.HCl" by first clarifying the likely intended subject, the aspartic acid derivative H-Asp(OtBu)-OtBu.HCl , and its more commonly used counterpart, Fmoc-Asp(OtBu)-OH . A comprehensive overview of its mechanism of action, associated challenges, and mitigation strategies in solid-phase peptide synthesis (SPPS) is provided.

Subsequently, this guide explores the distinct role of Sarcosine (B1681465) (Sar) derivatives , such as Fmoc-Sar-OH , in modern peptide synthesis, focusing on their unique contribution to creating peptidomimetics with enhanced metabolic stability.

Part 1: The Pivotal Role of Protected Aspartic Acid in Peptide Synthesis

The nomenclature "this compound" appears to be a conflation of two different chemical entities. Based on the common reagents in peptide synthesis, the intended molecule is likely L-Aspartic acid di-tert-butyl ester hydrochloride (H-Asp(OtBu)-OtBu.HCl) . This section will detail the mechanism and application of this crucial building block.

In practice, for stepwise peptide elongation using the prevalent Fmoc/tBu strategy, the Nα-protected version, Fmoc-Asp(OtBu)-OH , is the reagent actively incorporated into the growing peptide chain.[1]

Core Mechanism of Action

The primary function of the tert-butyl (OtBu) protecting groups on the aspartic acid residue is to mask the acidic side-chain carboxyl group, preventing it from participating in undesired chemical reactions during peptide bond formation.[1] This protection is crucial throughout the iterative cycles of deprotection and coupling that define Solid-Phase Peptide Synthesis (SPPS).

The OtBu group is stable under the basic conditions required for the removal of the temporary N-terminal Fmoc protecting group (typically 20% piperidine (B6355638) in DMF) but is readily cleaved during the final step of peptide synthesis using a strong acid like trifluoroacetic acid (TFA).[2]

The Challenge of Aspartimide Formation

A significant and notorious side reaction associated with the use of Asp(OtBu) in Fmoc-SPPS is the formation of a cyclic aspartimide intermediate.[3] This intramolecular cyclization occurs during the basic conditions of the Fmoc deprotection step, where the backbone amide nitrogen attacks the side-chain carbonyl of the Asp(OtBu) group.[4]

Aspartimide formation is highly problematic as the succinimide (B58015) ring can be subsequently opened by nucleophiles (like piperidine or water) to yield a mixture of products, including the desired α-peptide, the isomeric β-peptide, and their racemized forms, which are often difficult to separate from the target peptide.[4] This side reaction is particularly prevalent in sequences where aspartic acid is followed by residues with low steric hindrance, such as glycine (B1666218) (Asp-Gly).[3]

Data Presentation: Mitigating Aspartimide Formation

Several strategies have been developed to suppress aspartimide formation. The following tables summarize quantitative data on the effectiveness of these methods.

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups

| Derivative | Aspartimide Formation (%)* | Relative Purity of Target Peptide | Key Advantages |

| Fmoc-Asp(OtBu)-OH | 10 - 50+ | Standard, cost-effective | |

| Fmoc-Asp(OMpe)-OH | Moderate Reduction | High | Increased steric hindrance reduces cyclization.[5] |

| Fmoc-Asp(OBno)-OH | Negligible (<1%) | Very High | Virtually eliminates aspartimide formation due to bulky, flexible side chain. |

| Fmoc-Asp(OPhp)-OH | Very Low | High | Excellent suppression of aspartimide formation.[6] |

*Data is derived from stress tests on the model peptide VKDGYI with extended piperidine treatment. Actual values can vary based on the specific peptide sequence and synthesis conditions.[6]

Table 2: Effect of Deprotection Conditions on Aspartimide Formation (Asp-Gly Sequence)

| Deprotection Reagent | Additive | Aspartimide Formation (%) | Notes |

| 20% Piperidine in DMF | None | 10 - 50+ | Standard condition, high risk for sensitive sequences.[7] |

| 20% Piperidine in DMF | 0.1 M HOBt | 5 - 15 | HOBt buffers the basicity, reducing the side reaction.[2][7] |

| 50% Piperazine in DMF | None | < 10 | Piperazine is a weaker base, slowing Fmoc removal but also aspartimide formation.[1][2] |

Experimental Protocols for Fmoc-Asp(OtBu)-OH Incorporation

The following is a representative protocol for the manual incorporation of Fmoc-Asp(OtBu)-OH in Fmoc-based SPPS.

Materials:

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-Asp(OtBu)-OH

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA)

-

Solvents: DMF (peptide synthesis grade), DCM

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents

Protocol Steps:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.[8]

-

Add a base, typically DIPEA (6-10 equivalents), to the activation mixture.[8]

-

Allow the pre-activation to proceed for 2-5 minutes.[8]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.[8]

-

-

Washing: Drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Confirmation of Coupling: Perform a Kaiser test to ensure the coupling reaction is complete (a negative result indicates completion).

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it.

-

Cleave the peptide from the resin and remove the side-chain protecting groups (including OtBu) using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours.[9]

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Mandatory Visualization: Diagrams

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Mechanism of Aspartimide Formation during Fmoc-SPPS.

Part 2: The Role of Sarcosine (N-methylglycine) in Peptide Synthesis

Sarcosine (N-methylglycine), incorporated into a peptide chain using Fmoc-Sar-OH , serves a fundamentally different purpose than protected aspartic acid. Its inclusion is a key strategy in the field of peptidomimetics to enhance the therapeutic potential of peptides.

Core Mechanism of Action and Key Advantages

The defining feature of sarcosine is the methyl group on the nitrogen atom of the peptide backbone. This seemingly minor modification has significant consequences:

-

Increased Metabolic Stability: The N-methyl group provides steric hindrance that protects the adjacent peptide bond from cleavage by proteolytic enzymes in the body. This resistance to enzymatic degradation can significantly increase the in-vivo half-life of a peptide drug.[10]

-

Conformational Constraint: The presence of the N-methyl group restricts the conformational flexibility of the peptide backbone, which can be used to lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.

-

Improved Pharmacokinetic Properties: By enhancing stability and sometimes influencing properties like membrane permeability, the incorporation of sarcosine can lead to improved overall pharmacokinetic profiles.[10]

Data Presentation: Impact on Peptide Stability

While direct quantitative comparisons of half-life extension are highly sequence- and context-dependent, the principle of using N-methylation to improve stability is well-established. For instance, the immunosuppressant drug cyclosporine contains seven N-methylated peptide bonds, contributing to its oral bioavailability and stability.[10] The primary benefit is a qualitative but significant shift from rapid degradation to prolonged therapeutic action.

Table 3: Functional Comparison of Aspartic Acid vs. Sarcosine Derivatives

| Derivative | Primary Role in Peptide Synthesis | Key Challenge / Consideration | Outcome |

| Fmoc-Asp(OtBu)-OH | Incorporation of a natural acidic amino acid. | Prone to aspartimide formation. | Forms part of the native peptide sequence. |

| Fmoc-Sar-OH | Creation of a peptidomimetic. | Steric hindrance can slow coupling reactions.[10] | Enhances metabolic stability and modifies conformation. |

Experimental Protocol for Fmoc-Sar-OH Incorporation

The coupling of N-methylated amino acids like Fmoc-Sar-OH can be more challenging than standard amino acids due to steric hindrance. More potent coupling reagents are often recommended.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Sar-OH

-

High-efficiency coupling reagent (e.g., HATU, COMU)[11]

-

Base (e.g., DIPEA)

-

Solvents: DMF, DCM

Protocol Steps:

-

Resin Preparation and Deprotection: Follow steps 1 and 2 from the Fmoc-Asp(OtBu)-OH protocol to prepare the resin with a free N-terminal amine.

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-Sar-OH (3-5 equivalents), a highly efficient coupling reagent like HATU (2.9 equivalents), and a base like DIPEA (6 equivalents) in DMF.

-

Allow a brief pre-activation period (1-2 minutes).

-

Add the activated solution to the deprotected resin.

-

Due to potential steric hindrance, extend the coupling time to 2-4 hours, or even perform a double coupling (repeating the coupling step) to ensure the reaction goes to completion.[10]

-

-

Washing and Confirmation: Follow steps 4 and 5 from the Fmoc-Asp(OtBu)-OH protocol.

-

Chain Elongation and Cleavage: Proceed with subsequent synthesis cycles and final cleavage as per the standard protocol.

Mandatory Visualization: Diagram

References

- 1. biotage.com [biotage.com]

- 2. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. media.iris-biotech.de [media.iris-biotech.de]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bachem.com [bachem.com]

An In-depth Technical Guide to the Solubility of H-Sar-OtBu.HCl in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Sarcosine tert-butyl ester hydrochloride (H-Sar-OtBu.HCl), a crucial parameter for its application in organic synthesis, pharmaceutical development, and agrochemical research.[1] Understanding the solubility of this amino acid derivative is essential for designing reaction conditions, developing purification strategies, and formulating products.

Physicochemical Properties

-

Molecular Formula: C₇H₁₆ClNO₂[2]

-

Appearance: White to off-white solid/crystalline powder[2][4]

-

Synonyms: Sarcosine tert-butyl ester hydrochloride, tert-Butyl sarcosinate hydrochloride, N-Methylglycine tert-butyl ester hydrochloride[3][5]

The presence of the hydrochloride salt generally enhances solubility in more polar organic solvents, while the tert-butyl ester group contributes to its solubility in organic media.[6][7]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents. It is important to note that solubility can be influenced by factors such as temperature, the purity of the solute, and the presence of moisture in the solvent.

| Solvent | Formula | Type | Solubility | Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 100 mg/mL[2][8] | 550.48[2][8] | Ultrasonic assistance is required. The use of newly opened, non-hygroscopic DMSO is recommended for optimal results.[2][8] |

| Methanol (MeOH) | CH₃OH | Polar Protic | Soluble (0.3 g in 2 mL)[1][5] | - | This equates to 150 mg/mL. |

| Water | H₂O | Polar Protic | Soluble[7] | - | No quantitative data available. |

Experimental Protocol for Solubility Determination

This section details a standardized method for determining the equilibrium solubility of this compound in a desired organic solvent.

Materials and Equipment

-

This compound (solid, white to off-white powder)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Small vials with screw caps

Procedure

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. The goal is to have undissolved solid remaining after equilibration.

-

Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Equilibrium is achieved when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vial and allow it to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vial at a moderate speed to further separate the undissolved solid from the saturated solution.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC, UV-Vis).

-

Analyze the diluted sample to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL or mol/L.

-

Visualized Workflow

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

Caption: A flowchart of the experimental workflow for determining the solubility of this compound.

References

- 1. Sarcosine tert-butyl ester hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sarcosine t-butyl ester hydrochloride | C7H16ClNO2 | CID 11252350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. tert-Butyl sarcosinate hydrochloride | 5616-81-9 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. chembk.com [chembk.com]

- 8. medchemexpress.com [medchemexpress.com]

Proper storage and handling conditions for H-Sar-OtBu.HCl.

An In-depth Technical Guide to the Proper Storage and Handling of H-Sar-OtBu.HCl

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This compound, or Sarcosine (B1681465) tert-butyl ester hydrochloride, is a crucial building block in peptide synthesis and other organic reactions.[1][2][] Its stability and purity are critical for the success of complex synthetic endeavors. This guide provides a comprehensive overview of the recommended storage and handling conditions for this compound, supported by available data and safety protocols.

Chemical and Physical Properties

This compound is a white to off-white solid.[4][5] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆ClNO₂ | [4][5][6] |

| Molecular Weight | 181.66 g/mol | [4][6][7][8] |

| CAS Number | 136088-69-2 or 5616-81-9 | [4][6][7][9] |

| Appearance | White to off-white solid | [4][5] |

| Purity | Typically ≥97% | [6] |

| Melting Point | 137-141 °C (decomposes) | |

| Solubility | Soluble in DMSO (100 mg/mL, may require sonication) and methanol. | [1][4][5] |

Recommended Storage Conditions

Proper storage is essential to prevent the degradation of this compound. The primary concerns are temperature, moisture, and in some cases, light. Recommendations from various suppliers are summarized in Table 2.

| Condition | Recommendation | Source |

| Solid Form (Short-term) | Room temperature | [4][5][6] |

| Solid Form (Long-term) | 2-8°C or 4°C, sealed from moisture | [4][5][6][10] |

| In Solvent | -20°C for up to 1 month; -80°C for up to 6 months (sealed from moisture) | [4][5] |

It is crucial to store this compound in a tightly sealed container in a dry and well-ventilated place to prevent hydrolysis of the tert-butyl ester group.[1]

Handling and Safety Precautions

When handling this compound, standard laboratory safety practices should be followed. This compound may cause skin, eye, and respiratory tract irritation.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety goggles or glasses.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: Use in a well-ventilated area or with local exhaust ventilation. For operations generating dust, a dust respirator is recommended.[11]

-

Body Protection: A lab coat or other protective clothing.[12]

General Handling:

-

Avoid breathing dust.[11]

-

Wash hands thoroughly after handling.[11]

-

Keep away from heat and sources of ignition.[11]

-

Avoid contact with strong oxidizing agents.[1]

In case of a spill, use appropriate tools to collect the material and place it in a suitable container for waste disposal.[11]

Stability Profile and Degradation

When preparing solutions, it is advisable to use anhydrous solvents. If using DMSO, which is hygroscopic, a freshly opened bottle should be used to minimize water content.[4][5][13]

Experimental Protocol: Stability Assessment of this compound in Solution

The following is a generalized protocol for assessing the stability of this compound in a given solvent, adapted from methodologies for similar compounds.[13]

Objective: To determine the rate of degradation of this compound in a specific solvent over time at a set temperature.

Materials:

-

This compound

-

Anhydrous solvent of interest (e.g., DMSO, methanol)

-

High-Performance Liquid Chromatography (HPLC) system

-

Analytical column suitable for amino acid analysis

-

Appropriate mobile phases

-

Vials for sample storage

-

Precision balance and volumetric flasks

Methodology:

-

Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen anhydrous solvent to a specific concentration (e.g., 1 mg/mL).

-

Initial Analysis (Time Zero): Immediately after preparation, inject an aliquot of the stock solution into the HPLC system to obtain the initial purity profile. This will serve as the baseline.

-

Incubation: Aliquot the remaining stock solution into several sealed vials and store them under the desired temperature conditions (e.g., room temperature, 4°C, 37°C).

-

Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve a vial from storage and analyze its contents by HPLC.

-

Data Analysis: For each time point, calculate the percentage of the remaining this compound peak area relative to the total peak area of all components. Plot the percentage of intact this compound against time to determine the degradation rate.

Visualizing Workflows

The following diagrams illustrate key workflows for handling and assessing the stability of this compound.

Caption: General laboratory workflow for handling this compound.

Caption: Experimental workflow for assessing the stability of this compound.

By adhering to these storage and handling guidelines, researchers can ensure the quality and reliability of this compound, leading to more consistent and successful experimental outcomes.

References

- 1. Sarcosine tert-butyl ester hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 2. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. vibrantpharma.com [vibrantpharma.com]

- 7. scbt.com [scbt.com]

- 8. Sarcosine t-butyl ester hydrochloride | C7H16ClNO2 | CID 11252350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. chemscene.com [chemscene.com]

- 11. peptide.com [peptide.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

A Technical Guide to H-Sar-OtBu.HCl: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-Sar-OtBu.HCl, a key building block in synthetic organic chemistry and peptide synthesis. This document details its chemical identity, physical properties, synthesis, and primary applications, with a focus on its role in the construction of complex molecules.

Chemical Identity and Properties

This compound is the hydrochloride salt of sarcosine (B1681465) tert-butyl ester. Sarcosine, or N-methylglycine, is a natural amino acid derivative. The tert-butyl ester (OtBu) serves as a protecting group for the carboxylic acid functionality, which can be readily removed under acidic conditions. This feature makes it a valuable reagent in multi-step syntheses where the carboxylic acid needs to be unmasked at a specific point.

Alternative Names

This compound is known by several synonyms in the literature and commercial catalogs:

-

tert-Butyl N-methylglycinate hydrochloride

-

tert-Butyl sarcosinate hydrochloride[1]

-

H-Sar-OtBu hydrochloride

-

N-Methylglycine t-butyl ester hydrochloride[2]

-

Sar-OtBu · HCl[5]

CAS Numbers

Two CAS numbers are frequently associated with this compound:

-

136088-69-2 : This is the most consistently cited CAS number for the hydrochloride salt form (this compound).[4][5][6][7]

-

5616-81-9 : This CAS number is also widely used and sometimes refers to the free base, tert-butyl 2-(methylamino)acetate.[1][2][3][8][9] However, many suppliers list it for the hydrochloride salt as well.[1][2][3]

For clarity and precision in documentation and procurement, it is advisable to reference both CAS numbers where appropriate, specifying the hydrochloride salt.

Physicochemical Data

The following table summarizes the key quantitative data for this compound, compiled from various sources.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆ClNO₂ | [5] |

| Molecular Weight | 181.66 g/mol | [4][5][7] |

| Appearance | White to off-white or yellow solid/powder/crystal | [6] |

| Purity | >96.0% (T) | |

| Melting Point | 137-141 °C | [4] |

| Solubility | Highly soluble in water | [6] |

Experimental Protocols

Synthesis of this compound

While multiple synthetic routes exist, a common method involves the esterification of N-protected sarcosine followed by deprotection and salt formation. A representative laboratory-scale synthesis is outlined below, based on the reaction of glycine (B1666218) derivatives with tert-butyl acetate (B1210297).

Objective: To synthesize tert-butyl 2-(methylamino)acetate hydrochloride from glycine.

Reaction Scheme: This synthesis can be conceptualized as a two-step process:

-

Esterification of glycine with tert-butyl acetate.

-

N-methylation of the resulting amino ester.

A more direct, cited method involves the reaction of glycine with tert-butyl acetate in the presence of an acid catalyst like perchloric acid, followed by purification and salt formation.

Materials:

-

Glycine

-

tert-Butyl acetate

-

Perchloric acid (HClO₄)

-

Sodium carbonate (Na₂CO₃) solution (10%)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hydrochloric acid (HCl) solution (e.g., 1.0 N)

Protocol:

-

Esterification:

-

Suspend Glycine (1.0 eq) in tert-butyl acetate.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add perchloric acid (1.5 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 48 hours.

-

-

Work-up and Extraction:

-

Wash the reaction mixture with water and 1.0 N HCl solution.

-

Adjust the pH of the resulting aqueous solution to ~9 by adding 10% Na₂CO₃ solution.

-

Extract the aqueous phase with dichloromethane (3x).

-

-

Isolation and Salt Formation:

-

Combine the organic phases and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to yield the free base as an oil.

-

To form the hydrochloride salt, the free base would then be dissolved in a suitable solvent and treated with a solution of HCl.

-

(Note: This is a generalized protocol based on similar reactions. Researchers should consult specific literature for detailed, optimized procedures.)

Applications in Peptide Synthesis

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The tert-butyl ester protects the C-terminus of the sarcosine residue, while the secondary amine at the N-terminus is available for coupling.

Workflow for Incorporation in Fmoc-SPPS

The following diagram illustrates the typical workflow for incorporating a sarcosine residue into a growing peptide chain on a solid support using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. Although this compound has a free amine, for controlled SPPS, it would typically be N-terminally protected (e.g., with Fmoc) before use. The diagram shows the general cycle where a protected amino acid is added.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 5616-81-9(Tert-butyl 2-(methylamino)acetate) | Kuujia.com [kuujia.com]

- 3. scbt.com [scbt.com]

- 4. 136088-69-2|tert-Butyl 2-(methylamino)acetate hydrochloride|BLD Pharm [bldpharm.com]

- 5. H-Sar-OtBu hcl - CAS:136088-69-2 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound | 136088-69-2 | Benchchem [benchchem.com]

- 7. BLDpharm - Bulk Product Details [bldpharm.com]

- 8. This compound, 5616-81-9, Unusual Amino Acids, P3 BioSystems [p3bio.com]

- 9. CAS RN 5616-81-9 | Fisher Scientific [fishersci.com]

The Strategic Role of H-Sar-OtBu.HCl in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

Shanghai, China – December 15, 2025 – In the landscape of modern drug discovery and development, the strategic incorporation of specialized building blocks is paramount to the successful synthesis of novel therapeutics. Among these, H-Sar-OtBu.HCl, or Sarcosine (B1681465) tert-butyl ester hydrochloride, has emerged as a critical component, particularly in the construction of peptidomimetics and N-methylated peptides. This technical guide provides an in-depth analysis of the role of this compound in medicinal chemistry, offering detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways for researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Methylation in Drug Design

N-methylation, the addition of a methyl group to the backbone amide nitrogen of a peptide, is a powerful strategy employed by medicinal chemists to enhance the therapeutic potential of peptide-based drug candidates. This modification can significantly improve a molecule's pharmacokinetic profile by increasing its metabolic stability against proteolytic degradation, enhancing membrane permeability, and modulating its conformational flexibility. This compound serves as a readily available and versatile building block for introducing N-methylglycine (sarcosine) residues into a peptide sequence, thereby conferring these desirable properties.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆ClNO₂ | [1] |

| Molecular Weight | 181.66 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| CAS Number | 136088-69-2 | [1] |

| Solubility | Soluble in DMSO | [2] |

| Storage | 4°C, sealed storage, away from moisture | [2] |

Core Application: Synthesis of N-Methylated Peptides

This compound is a key reagent in the synthesis of N-methylated peptides, which are of significant interest in the development of therapeutics for a wide range of diseases. The N-methyl group provides steric hindrance that can disrupt the recognition by proteases, thus prolonging the in vivo half-life of the peptide.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain typically occurs via solid-phase peptide synthesis (SPPS). The tert-butyl (OtBu) ester protects the carboxylic acid terminus, while the hydrochloride salt of the secondary amine is neutralized in situ to allow for coupling with the N-terminally protected amino acid of the resin-bound peptide.

Detailed Experimental Protocol: Coupling of this compound in SPPS

The following protocol outlines a standard procedure for the incorporation of a sarcosine residue using this compound in a manual SPPS workflow.

Materials:

-

Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Piperidine (B6355638) solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminal amino acid.

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Activation of Incoming Amino Acid: In a separate vessel, dissolve the next Fmoc-protected amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Allow to pre-activate for 10-15 minutes.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

-

Washing: Wash the resin with DMF (5x) and DCM (3x).

-

Incorporation of Sarcosine: a. Neutralization: Suspend the resin in DMF. In a separate vessel, dissolve this compound (3 eq.) in DMF and add DIPEA (3.1 eq.) to neutralize the hydrochloride salt. b. Activation: Add HOBt (3 eq.) and DIC (3 eq.) to the neutralized this compound solution and allow to pre-activate for 15 minutes. c. Coupling: Add the activated sarcosine solution to the resin and agitate for 4-6 hours. The coupling of N-methylated amino acids can be sterically hindered and may require longer reaction times or the use of more potent coupling reagents like HATU.

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Chain Elongation: Repeat the deprotection, washing, activation, and coupling steps for subsequent amino acids.

-

Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the tert-butyl protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data from a Representative Synthesis:

The following table summarizes typical results for the synthesis of a model N-methylated pentapeptide (e.g., Ac-Ala-Ala-Sar-Ala-Ala-NH₂).

| Step | Parameter | Value |

| Synthesis Scale | Resin Substitution | 0.5 mmol/g |

| Amount of Resin | 200 mg | |

| Coupling Efficiency | Per Step (qualitative) | >99% (by Kaiser test) |

| Cleavage | Crude Peptide Yield | 155 mg |

| Purification | Purified Peptide Yield | 95 mg |

| Overall Yield | 47.5% | |

| Analysis | Purity (by RP-HPLC) | >98% |

| Molecular Weight (MS) | Confirmed |

Role in the Synthesis of Bioactive Molecules: A Case Study

While specific, detailed examples in peer-reviewed literature are often part of larger synthetic schemes, the utility of sarcosine building blocks is evident in the development of various therapeutic agents. For instance, the incorporation of N-methylated amino acids is a key feature in the design of certain protease inhibitors and macrocyclic peptides aimed at disrupting protein-protein interactions.

Logical Relationship in Drug Discovery Funnel:

Impact on Signaling Pathways (Hypothetical)

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its primary role in the introduction of N-methylglycine residues allows for the synthesis of peptidomimetics with enhanced pharmacokinetic properties. The ability to improve metabolic stability and cell permeability makes it a key component in the development of next-generation peptide-based therapeutics. The protocols and conceptual frameworks provided in this guide aim to facilitate the effective utilization of this compound in pioneering drug discovery programs.

References

Methodological & Application

Coupling reagents compatible with H-Sar-OtBu.HCl for efficient peptide bond formation.

Application Notes & Protocols: Efficient Peptide Bond Formation with H-Sar-OtBu.HCl

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of peptides incorporating N-methylated amino acids, such as Sarcosine (B1681465) (Sar), presents a significant challenge in peptide chemistry. This compound, the tert-butyl ester hydrochloride salt of sarcosine, is a common building block in this class. The N-methylation introduces steric hindrance that dramatically slows down the kinetics of peptide bond formation, potentially leading to incomplete reactions, low yields, and undesired side reactions.[1] The selection of an appropriate coupling reagent is therefore a critical parameter for the successful synthesis of peptides containing this compound. These notes provide a detailed guide to compatible coupling reagents, their performance, and optimized protocols for efficient peptide bond formation.

The fundamental process of forming a peptide bond involves two main steps: the activation of a carboxylic acid group on one amino acid, followed by a nucleophilic attack from the amino group of the next.[2][3] Coupling reagents are essential activators in this process.[1]

General Workflow for Peptide Coupling

The overall process involves the activation of an N-protected amino acid and its subsequent reaction with the free amine of another amino acid, such as that provided by this compound after neutralization.

Caption: General workflow of peptide bond formation.

Comparative Performance of Coupling Reagents

Due to steric hindrance, standard carbodiimide (B86325) reagents like DCC or DIC alone are often inefficient for coupling N-methylated amino acids.[4] More potent activating reagents are required. Modern coupling reagents are typically categorized as phosphonium (B103445) or aminium/uronium salts, which generally provide higher reaction rates and minimize side reactions.[1] The choice of reagent depends on factors like desired reactivity, cost, safety, and potential side reactions.

| Coupling Reagent | Class | Relative Coupling Efficiency | Racemization Risk | Key Advantages | Key Disadvantages & Considerations |

| HATU | Aminium/Uronium Salt | Very High | Low | Highly efficient for hindered couplings; fast reaction rates.[1][5] HOAt byproduct provides anchimeric assistance. | Based on potentially explosive HOAt.[1][2] Can cause guanidinylation of the N-terminal amine if used in excess. Higher cost.[5] |

| HBTU/TBTU | Aminium/Uronium Salt | High | Low | Well-established, effective for routine synthesis.[4][5] Byproducts are generally soluble.[1][2] | Less reactive than HATU for difficult couplings.[5] Can also cause guanidinylation. Based on potentially explosive HOBt.[2] |

| COMU | Aminium/Uronium Salt | Very High | Very Low | Efficiency is comparable or superior to HATU.[2][5] Safer, as it is based on OxymaPure instead of explosive triazoles.[2] Reduced allergenic potential.[2] | Limited solution stability compared to HBTU.[6] Can still cause guanidinylation. |

| PyBOP | Phosphonium Salt | High | Low | Efficient with low racemization.[1][4] Does not cause guanidinylation, making it "cleaner" for difficult couplings where excess reagent may be needed. | Byproduct (HMPA from BOP) can be carcinogenic; PyBOP avoids this but is more expensive.[2][4] Solutions in DMF have moderate stability.[6] |

| PyAOP | Phosphonium Salt | Very High | Low | Analogue of PyBOP based on HOAt, making it highly effective for coupling N-methyl amino acids.[4][6] | More expensive than PyBOP. Based on potentially explosive HOAt. |

| DIC/HOBt | Carbodiimide/Additive | Moderate | Low (with HOBt) | Cost-effective and widely used for standard couplings.[4] | Can be less efficient for sterically hindered couplings like with H-Sar-OtBu.[5] Byproduct (DCU from DCC) has low solubility, DIC is preferred for SPPS.[2][4] |

Reagent Selection Strategy

Choosing the optimal reagent requires balancing efficiency, safety, and cost. For a challenging coupling involving this compound, high-efficiency reagents are strongly recommended.

Caption: Decision tree for selecting a suitable coupling reagent.

Experimental Protocols

The following are generalized protocols for solution-phase peptide coupling to this compound. For solid-phase peptide synthesis (SPPS), equivalents are calculated relative to the resin loading capacity.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high yields with sterically hindered amino acids.

Materials & Reagents:

-

N-Fmoc-protected amino acid (1.0 eq)

-

This compound (1.0 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc), 1M HCl, Saturated NaHCO₃, Brine for work-up

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Amine Neutralization: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (1.0 eq) and stir for 10-15 minutes at room temperature.

-

Amino Acid Activation (Pre-activation): In a separate flask, dissolve the N-Fmoc-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to this mixture. Stir at room temperature for 2-5 minutes. The solution may change color.[5]

-

Coupling Reaction: Add the activated amino acid solution from step 2 to the neutralized sarcosine solution from step 1.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

-

Work-up:

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude peptide by flash chromatography on silica (B1680970) gel.

Protocol 2: Guanidinylation-Free Coupling using PyBOP

This protocol is ideal when the use of excess reagent is anticipated or when complete avoidance of guanidinylation side products is necessary.

Materials & Reagents:

-

N-Fmoc-protected amino acid (1.0 eq)

-

This compound (1.0 eq)

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dichloromethane (DCM) or DMF

-

Standard work-up reagents (as in Protocol 1)

Procedure:

-

Reagent Solution: In a round-bottom flask under an inert atmosphere, dissolve the N-Fmoc-protected amino acid (1.0 eq) and this compound (1.0 eq) in anhydrous DCM or DMF.

-

Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.

-

Coupling Initiation: Add PyBOP (1.1 eq) to the reaction mixture in one portion.

-

Reaction Monitoring: Let the reaction proceed at room temperature. Monitor its completion by TLC or LC-MS (typically 2-16 hours). For very slow couplings, a small excess of PyBOP can be added to drive the reaction to completion.[1]

-

Work-up and Purification: Follow steps 5 and 6 from Protocol 1.

Workflow for Experimental Coupling

Caption: Step-by-step experimental workflow for peptide coupling.

References

Application Notes and Protocols for the Deprotection of the Boc Group from H-Sar-OtBu.HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile removal under acidic conditions.[1][2] H-Sar-OtBu.HCl (Sarcosine tert-butyl ester hydrochloride) is a valuable building block in the synthesis of peptidomimetics and other pharmaceutically relevant molecules. The removal of the N-terminal Boc protecting group from its precursor, Boc-Sar-OtBu, is a critical step in its utilization.

These application notes provide detailed protocols for the efficient deprotection of the Boc group from Boc-Sar-OtBu to yield H-Sar-OtBu as its hydrochloride salt. The primary methods discussed involve acidic cleavage using trifluoroacetic acid (TFA) and hydrogen chloride (HCl), which are the most common and effective reagents for this transformation.[3][4]

Deprotection Methods Overview

The deprotection of the Boc group proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which subsequently decarboxylates to yield the free amine.[5]

Two main acidic reagents are predominantly used for Boc deprotection:

-

Trifluoroacetic Acid (TFA): A strong acid that effectively cleaves the Boc group, typically used in a solution with a scavenger in dichloromethane (B109758) (DCM).[1][6]

-

Hydrogen Chloride (HCl): Commonly used as a solution in an organic solvent like dioxane, offering a reliable and often milder alternative to TFA.[7][8]

The choice of method can depend on the presence of other acid-sensitive functional groups in the molecule and desired work-up conditions. For this compound, where the tert-butyl ester is also acid-labile, careful control of reaction conditions is crucial to achieve selective deprotection of the Boc group. However, studies have shown that selective deprotection of the Nα-Boc group in the presence of tert-butyl esters can be achieved.[7][9]

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the deprotection of Boc-protected amino acid tert-butyl esters, including substrates analogous to Boc-Sar-OtBu.

| Deprotection Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |

| 4 M HCl | Dioxane | Room Temp | 30 min | >95 | [7] |

| 25% TFA | DCM | Room Temp | 2 h | Not specified | [6] |

| 50% TFA | DCM | Not specified | 15-25 min | Not specified | [10] |

| Neat TFA | - | Not specified | Not specified | Not specified | [10][11] |

Experimental Protocols

Protocol 1: Deprotection using HCl in Dioxane

This protocol is a highly efficient and selective method for the deprotection of the Boc group in the presence of a tert-butyl ester.[7]

Materials:

-

Boc-Sar-OtBu

-

4 M HCl in 1,4-dioxane (B91453)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve Boc-Sar-OtBu in a minimal amount of 4 M HCl in 1,4-dioxane in a round-bottom flask at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.

-

To the resulting residue, add anhydrous diethyl ether and triturate to precipitate the this compound salt.

-

Collect the solid product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and widely used protocol for Boc deprotection.[1][6]

Materials:

-

Boc-Sar-OtBu

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-Sar-OtBu in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an equal volume of TFA to the solution (e.g., for 10 mL of DCM, add 10 mL of TFA, creating a 50% TFA/DCM solution).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA in vacuo.

-

Precipitate the product by adding cold anhydrous diethyl ether.

-

Collect the H-Sar-OtBu.TFA salt by filtration, wash with cold diethyl ether, and dry under vacuum. To obtain the HCl salt, further salt exchange steps would be necessary.

Visualizations

Caption: General workflow for the deprotection of Boc-Sar-OtBu.

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

- 1. benchchem.com [benchchem.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. Boc Deprotection - TFA [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Boc Deprotection - HCl [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. chempep.com [chempep.com]

- 11. rsc.org [rsc.org]

Characterization of Sarcosine-Containing Peptides: Application Notes and Protocols for HPLC and NMR Techniques

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sarcosine (B1681465) (N-methylglycine) is an N-methylated amino acid that, when incorporated into peptides, can significantly influence their conformational properties, stability against enzymatic degradation, and cell permeability. These characteristics make sarcosine-containing peptides attractive candidates in drug development and peptidomimetic studies. Accurate and detailed characterization is crucial to understanding their structure-activity relationships. This document provides detailed application notes and protocols for the characterization of these peptides using two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Section 1: HPLC for Quantification and Purity Assessment

Reversed-phase HPLC (RP-HPLC) is an indispensable tool for the analysis and purification of peptides.[1][2] It separates molecules based on their hydrophobicity. For sarcosine-containing peptides, HPLC, particularly when coupled with mass spectrometry (HPLC-MS), provides a robust method for purity assessment, stability studies, and quantification in complex biological matrices.[3][4]

Application Note: Quantification of Glycyl-Sarcosine (Gly-Sar) in Cell Lysates

This application note describes a sensitive UPLC-MS/MS method for the quantification of the dipeptide Gly-Sar, a stable model peptide used in transporter studies, from Caco-2 cell lysates.[4][5] The N-methylated peptide bond in Gly-Sar increases its stability against enzymatic degradation, making it an ideal substrate for studying peptide transporters like PEPT-1.[4]

Workflow for HPLC-MS/MS Quantification of Peptides

Caption: Workflow for peptide quantification by UPLC-MS/MS.

Protocol: UPLC-MS/MS Quantification of Gly-Sar

This protocol is adapted from a validated method for quantifying Gly-Sar in cell homogenates.[4]

1. Sample Preparation (from 96-well plates):

-

Wash Caco-2 cells with a suitable buffer (e.g., MES buffer).

-

Lyse cells by adding 100 µL of cold RIPA buffer with protease inhibitors.

-

Incubate on ice for 30 minutes.

-

Centrifuge the plate at 15,000 x g for 15 minutes at 4°C.

-

Collect 50 µL of the supernatant for analysis.

2. Preparation of Standards:

-

Prepare a stock solution of Gly-Sar in a water/acetonitrile (95/5, v/v) mixture with 0.1% formic acid.

-

Create a series of calibration standards by spiking the stock solution into a blank matrix (cell lysate from untreated cells) to achieve final concentrations ranging from 0.1 to 1000 ng/mL.[5]